6-(Difluoromethyl)-3-fluoro-2-methylpyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation of heteroaromatics, which can be achieved through various approaches including electrophilic, nucleophilic, and radical difluoromethylation . For example, the use of difluorocarbene reagents has been shown to be effective in achieving X–CF₂H bond formation where X is oxygen, nitrogen, or sulfur .
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions are crucial for efficient production. Recent advancements in difluoromethylation techniques have streamlined access to such fluorinated compounds, making them more feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce different functional groups onto the pyridine ring .
Scientific Research Applications
6-(Difluoromethyl)-3-fluoro-2-methylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-3-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Difluoromethyl)phenanthridine: Another fluorinated compound with similar properties and applications.
Difluoromethylated heterocycles: A class of compounds that includes various fluorinated heteroaromatics with diverse biological activities.
Uniqueness
6-(Difluoromethyl)-3-fluoro-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a hydrogen bond donor and its increased lipophilicity make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6F3N |
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Molecular Weight |
161.12 g/mol |
IUPAC Name |
6-(difluoromethyl)-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-5(8)2-3-6(11-4)7(9)10/h2-3,7H,1H3 |
InChI Key |
KEIHIOPOVLZQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)F)F |
Origin of Product |
United States |
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